molecular formula C24H28ClN5O B607752 GSK106 CAS No. 1652591-82-6

GSK106

カタログ番号: B607752
CAS番号: 1652591-82-6
分子量: 438.0 g/mol
InChIキー: VRPFLFUQMWOJAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Role as an Inactive Control

GSK106 serves as a reference compound in experiments aimed at evaluating the efficacy and selectivity of active PAD4 inhibitors. By providing a baseline for comparison, researchers can better understand the specific effects of active compounds on PAD4 activity and related biological processes. The use of this compound allows for a clearer interpretation of data, particularly in studies involving cellular assays and biochemical analyses.

Inhibition Studies

Research has demonstrated that this compound does not exhibit significant inhibitory effects on PAD4 activity. For instance, in studies examining the impact of various compounds on citrullination processes within neutrophils, this compound was shown to be ineffective compared to its active counterparts like GSK484. This highlights its utility as a control in distinguishing between active inhibition and non-inhibition by other compounds .

Influence on Cancer Research

In breast cancer studies, this compound has been utilized to assess the role of PAD4 inhibition on cancer stem cell behavior. When breast cancer cells were treated with GSK484 or this compound, significant differences were observed in tumor sphere formation and histone modification patterns. The results indicated that while GSK484 promoted cancer stem cell characteristics, this compound did not induce such changes, reaffirming its role as an inactive control .

Mechanistic Insights

This compound's binding properties have been investigated to understand its interaction with PAD4. Computational studies have shown that while this compound binds to PAD4, it does not stabilize or activate the enzyme as effectively as active inhibitors like GSK199 or GSK484. This lack of activity makes it an essential tool for elucidating the structural and functional dynamics of PAD4 and related pathways .

Summary Table of Applications

Application AreaDescriptionReference
Inhibition StudiesUsed as a control to demonstrate the efficacy of active PAD4 inhibitors like GSK484
Cancer ResearchAssessed its effects on cancer stem cell characteristics compared to active inhibitors
Mechanistic StudiesInvestigated binding properties to understand PAD4 dynamics

作用機序

GSK106はPAD4を阻害せず、PAD4標的タンパク質のシトルリン化を阻止しません 。これは非活性なコントロールとして機能するため、PAD4活性に対して有意な生物学的効果を発揮しません。その作用機序に関与する分子標的と経路は、主に研究におけるコントロール化合物としての役割に関連しています。

類似の化合物との比較

This compoundは、GSK484やGSK199などの他のPAD4阻害剤と比較されます 。GSK484とGSK199は強力で選択的なPAD4阻害剤ですが、this compoundは実験でコントロールとして使用される非活性な化合物です。これらの化合物間の類似点と相違点は次のとおりです。

    GSK484: 強力な阻害活性を示す選択的PAD4阻害剤。

    GSK199: 可逆的な阻害特性を持つもう1つの選択的PAD4阻害剤。

    This compound: PAD4に対する阻害活性のない非活性なコントロール化合物。

This compoundのユニークさは、コントロール化合物としての役割であり、これは研究における活性阻害剤の効果を検証するために不可欠です。

準備方法

GSK106の合成は、中間体の調製から始まるいくつかの工程を含みます。 典型的な合成経路には、以下の工程が含まれます :

    コア構造の形成: this compoundのコア構造は、ベンゾイミダゾール環とインドール環の形成を含む一連の反応によって合成されます。

    官能基の修飾: さまざまな官能基が、置換反応によってコア構造に導入されます。

    最終的な組み立て: 最終的な化合物は、特定の反応条件下で中間体をカップリングすることによって組み立てられます。

This compoundの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路を伴う可能性があります。

化学反応の分析

GSK106は、以下を含むいくつかの種類の化学反応を起こします :

    酸化: this compoundは酸化反応を起こす可能性があり、通常は過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。

    還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。

    置換: this compoundは置換反応を起こす可能性があり、特定の条件下で官能基が他の基に置き換えられます。

これらの反応で一般的に使用される試薬と条件には、ジメチルスルホキシド(DMSO)などの有機溶媒や、炭素担持パラジウムなどの触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

類似化合物との比較

GSK106 is compared with other PAD4 inhibitors, such as GSK484 and GSK199 . While GSK484 and GSK199 are potent and selective PAD4 inhibitors, this compound is an inactive compound used as a control in experiments. The similarities and differences between these compounds include:

    GSK484: A selective PAD4 inhibitor with significant inhibitory activity.

    GSK199: Another selective PAD4 inhibitor with reversible inhibition properties.

    This compound: An inactive control compound with no inhibitory activity on PAD4.

The uniqueness of this compound lies in its role as a control compound, which is essential for validating the effects of active inhibitors in research studies.

生物活性

GSK106 is a compound that has been primarily studied as an inactive analog in the context of inhibiting peptidylarginine deiminase IV (PAD4), an enzyme implicated in various biological processes, including cancer stem cell regulation and immune response modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its role in research studies, comparative efficacy with active PAD4 inhibitors, and implications for future therapeutic applications.

Overview of Peptidylarginine Deiminases (PADs)

Peptidylarginine deiminases (PADs) are a family of enzymes that convert arginine residues in proteins to citrulline, a process known as citrullination. This modification can significantly influence protein function and is involved in various physiological and pathological processes, including autoimmune diseases and cancer. Among the PAD family, PAD4 has garnered attention for its role in regulating immune responses and cancer stem cell properties.

Role of this compound in Research

This compound serves primarily as a control compound in studies examining the effects of PAD4 inhibition. It is structurally similar to active inhibitors such as GSK484 and GSK199 but lacks pharmacological activity against PAD4. The following sections summarize key findings from research studies that utilized this compound.

Comparative Efficacy with Active Inhibitors

  • Inhibition Studies : In experiments assessing the impact on neutrophil function, this compound demonstrated no significant effect on citrullination or NET (neutrophil extracellular traps) formation when compared to potent PAD4 inhibitors like GSK484. Specifically, treatment with GSK484 resulted in a marked reduction in histone H3 citrullination and NET formation, while this compound showed no such activity .
  • Cancer Stem Cell Activity : In studies focused on breast cancer stem cells, this compound was used alongside GSK484 to evaluate the effects of PAD4 inhibition on tumorsphere formation and cellular migration. The results indicated that while GSK484 significantly enhanced tumorsphere formation and invasion capabilities, this compound did not exhibit any such effects .

Case Study: Impact on Neutrophil Function

A pivotal study examined the role of PAD4 in neutrophil activation using both active and inactive inhibitors. The findings highlighted:

  • GSK484 : Demonstrated a significant reduction in citrullination levels and NET formation under calcium ionophore stimulation conditions.
  • This compound : Showed no effect on these parameters, confirming its role as an inactive control .

Table 1: Comparative Effects of PAD Inhibitors

CompoundEffect on CitrullinationEffect on NET FormationTumorsphere Formation
GSK484Significant ReductionSignificant ReductionIncreased
GSK199Moderate ReductionModerate ReductionIncreased
This compoundNo EffectNo EffectNo Effect

Implications for Future Research

The use of this compound as a control compound underscores the importance of selective PAD4 inhibition in therapeutic contexts. Its ineffectiveness highlights the need for specific inhibitors like GSK484 and GSK199 when exploring therapeutic avenues for diseases linked to aberrant PAD4 activity.

Future studies should focus on elucidating the mechanisms by which active PAD inhibitors exert their effects compared to inactive analogs like this compound. Understanding these differences will be crucial for developing targeted therapies aimed at modulating PAD activity in various disease states.

特性

IUPAC Name

(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFLFUQMWOJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1652591-82-6
Record name Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK106
Reactant of Route 2
Reactant of Route 2
GSK106
Reactant of Route 3
GSK106
Reactant of Route 4
Reactant of Route 4
GSK106
Reactant of Route 5
Reactant of Route 5
GSK106
Reactant of Route 6
GSK106
Customer
Q & A

Q1: What is the primary focus of the research paper titled "Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach"?

A1: Although the provided abstract lacks details on the specific findings, the title itself reveals the paper's core focus: investigating how two compounds, GSK199 and this compound, impact the stability and flexibility of Protein Arginine Deiminase 4 (PAD4) using computational methods []. This suggests the researchers employed computational chemistry and modeling techniques to simulate and analyze the binding interactions of these compounds with PAD4, aiming to understand how these interactions affect the enzyme's structural dynamics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。